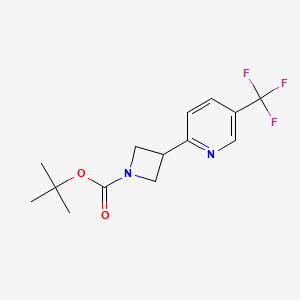

Tert-butyl 3-(5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-(5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring fused with a trifluoromethyl-substituted pyridine moiety. The tert-butyl carbamate group serves as a protective group for the azetidine nitrogen, enabling synthetic versatility in medicinal chemistry and agrochemical applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in drug discovery .

Properties

IUPAC Name |

tert-butyl 3-[5-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-9(8-19)11-5-4-10(6-18-11)14(15,16)17/h4-6,9H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFJZGLHQABJGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745322 | |

| Record name | tert-Butyl 3-[5-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356109-78-8 | |

| Record name | 1-Azetidinecarboxylic acid, 3-[5-(trifluoromethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[5-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 3-(5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17F3N2O2, with a molecular weight of approximately 302.29 Da. The compound features a trifluoromethyl group attached to a pyridine ring, which is known to enhance biological activity by increasing lipophilicity and altering electronic properties.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H17F3N2O2 |

| Molecular Weight | 302.29 Da |

| LogP (octanol-water partition coefficient) | 1.68 |

| Polar Surface Area | 80 Å |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyridine have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) .

In vitro experiments demonstrated that these compounds can induce apoptosis in cancer cells, as evidenced by increased caspase activity and cell cycle arrest at the G1 phase . The presence of electron-withdrawing groups like trifluoromethyl has been linked to enhanced cytotoxic effects, making such compounds suitable candidates for further development as anticancer agents.

The mechanism by which this compound exerts its effects may involve several pathways:

- Apoptosis Induction : Activation of caspase-3 and caspase-7 leading to programmed cell death.

- Cell Cycle Arrest : Compounds have been shown to halt the cell cycle at specific phases, preventing proliferation.

- Inhibition of Key Enzymes : Similar compounds have demonstrated inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

Study on MCF-7 Cell Line

A study investigating the effects of similar pyridine-based compounds on the MCF-7 breast cancer cell line reported an IC50 value of approximately 0.48 µM for one derivative, indicating potent cytotoxicity . Flow cytometry analyses revealed that these compounds could significantly increase apoptosis markers compared to control treatments.

In Vivo Studies

In vivo studies using mouse models have shown that these compounds can inhibit tumor growth and metastasis effectively. For example, treatment with a related compound resulted in a significant reduction in metastatic nodules formed from MDA-MB-231 cells in BALB/c nude mice .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate has shown promise in the development of novel pharmaceuticals:

- Antimicrobial Agents : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity, making this compound a candidate for antimicrobial drug development.

- Anticancer Research : The azetidine structure is of interest due to its potential in targeting cancer cells. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth .

Agrochemicals

In agrochemical applications, this compound may serve as an important building block for developing new pesticides or herbicides:

- Pesticide Development : The trifluoromethyl group is known to improve the efficacy and selectivity of agrochemicals. Compounds like this one could be utilized to create more effective pest control agents.

Material Science

The unique properties of this compound lend themselves to applications in material science:

- Polymer Synthesis : This compound can be used as a monomer or additive in polymer formulations, potentially enhancing thermal stability and chemical resistance.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds, providing insights into their potential uses:

- Antimicrobial Efficacy Study :

- Cancer Cell Line Inhibition :

- Agrochemical Efficacy Trials :

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl vs. Bromine : The trifluoromethyl group (electron-withdrawing) enhances metabolic resistance compared to bromine (electrophilic cross-coupling handle) .

- Azetidine Modifications : Substituents like carbonyl () or ethynyl groups () alter conformational flexibility and binding pocket compatibility.

Pharmacological and Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to brominated analogues, enhancing blood-brain barrier penetration .

- Binding Affinity : Molecular docking studies (Glide XP scoring) suggest that hydrophobically enclosed environments favor the target compound’s binding to enzymes like kinases or proteases, outperforming bulkier ethynyl-substituted derivatives .

Q & A

Basic: What are the recommended synthetic routes for tert-butyl 3-(5-(trifluoromethyl)pyridin-2-yl)azetidine-1-carboxylate, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves coupling a trifluoromethylpyridine derivative with a tert-butyl-protected azetidine carboxylate. Key steps include:

- Nucleophilic substitution : React 3-bromoazetidine-1-carboxylate with 5-(trifluoromethyl)pyridin-2-amine under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) .

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines, followed by acidic deprotection (e.g., TFA) in later steps .

- Yield Optimization : Employ anhydrous solvents (THF, DCM), controlled temperatures (0–20°C), and stoichiometric ratios (1.2–1.5 equivalents of nucleophile) to minimize side reactions .

Advanced: How do structural analogs of this compound inform its reactivity in medicinal chemistry applications?

Methodological Answer:

Structural analogs (e.g., tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate and PROTAC derivatives ) highlight:

- Electron-Withdrawing Effects : The trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating SNAr reactions with thiols or amines .

- Steric Hindrance : The tert-butyl group on azetidine restricts rotational freedom, impacting binding to biological targets (e.g., kinases) .

- Comparative Studies : Use computational tools (e.g., Glide XP docking) to predict binding affinities against analogs, prioritizing candidates with lower ΔG values .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Identify protons on the azetidine ring (δ 3.5–4.5 ppm) and pyridine (δ 7.5–8.5 ppm).

- 19F NMR : Confirm the trifluoromethyl group (δ -60 to -65 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 331.1 for C₁₄H₁₆F₃N₃O₂) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Methodological Answer:

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals (e.g., azetidine vs. pyridine protons) .

- Variable Temperature NMR : Identify dynamic effects (e.g., ring puckering in azetidine) causing peak broadening .

- X-ray Crystallography : Resolve ambiguity by determining the crystal structure, particularly if rotational isomers exist .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize acidic residues (from Boc deprotection) with sodium bicarbonate .

- Waste Disposal : Collect organic waste in halogen-approved containers due to the trifluoromethyl group .

Advanced: What strategies mitigate stability issues during long-term storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under inert gas (argon) at -20°C to prevent hydrolysis of the Boc group .

- Stabilizers : Add radical scavengers (e.g., BHT) to solutions to inhibit oxidative degradation .

- Periodic QC : Monitor purity via HPLC every 3–6 months; repurify if degradation exceeds 5% .

Basic: How is the tert-butyl group strategically used in synthetic intermediates?

Methodological Answer:

- Temporary Protection : The Boc group shields the azetidine nitrogen during harsh reactions (e.g., halogenation), later removed with TFA .

- Solubility Enhancement : Improves solubility in organic solvents (e.g., DCM), facilitating purification via flash chromatography .

Advanced: How does computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use Glide XP to model binding to targets (e.g., CB1 receptors). Prioritize poses with hydrophobic enclosure of the trifluoromethyl group .

- MD Simulations : Run 100-ns trajectories to assess stability of hydrogen bonds between the azetidine carbonyl and target residues .

Basic: What are common byproducts formed during synthesis, and how are they identified?

Methodological Answer:

- De-Boc Byproducts : Detect tert-butyl alcohol (GC-MS) or azetidine intermediates (LC-MS) .

- Cross-Coupling Side Products : Identify homocoupled pyridine dimers via HPLC retention time shifts .

Advanced: How do electronic effects of the trifluoromethyl group influence regioselectivity in subsequent reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.